(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a synthetic heterocyclic derivative featuring a benzo[d]thiazole core fused with a substituted imino group and ester functionality. Its Z-configuration at the imine bond and the presence of methoxyethyl and dimethoxybenzoyl substituents contribute to its stereochemical and electronic properties.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxybenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-5-30-21(26)15-6-8-16-19(13-15)31-22(24(16)10-11-27-2)23-20(25)14-7-9-17(28-3)18(12-14)29-4/h6-9,12-13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZXLKUUFPSFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Substitution
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate undergoes bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile, yielding ethyl 2-bromobenzo[d]thiazole-6-carboxylate as a yellow solid (54% yield). Subsequent reaction with 2-methoxyethylamine in dichloromethane, catalyzed by triethylamine and T3P, introduces the 2-methoxyethyl group. This step achieves a 72% yield, with LC-MS confirming the intermediate’s purity (96.2%).
Formation of the Imino Linkage
The imino group is introduced via condensation of the primary amine with 3,4-dimethoxybenzoyl chloride. This step requires careful control to favor the Z-configuration.
Schiff Base Formation
Reaction of ethyl 2-amino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate with 3,4-dimethoxybenzoyl chloride in dry toluene under nitrogen atmosphere produces the imine. Triethylamine acts as a base, scavenging HCl and driving the reaction to completion. The Z-isomer is favored by steric hindrance from the 2-methoxyethyl group, with yields reaching 66% after purification by silica gel chromatography.
Stereochemical Control and Optimization
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino proton and the adjacent methoxy oxygen. Reaction kinetics studies indicate that lower temperatures (0–5°C) and anhydrous conditions minimize epimerization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS)
The molecular ion peak at m/z 485.2 [M+H]+ corresponds to the target compound’s molecular formula (C24H27N2O7S).
Comparative Analysis of Synthetic Methods
Mechanistic Insights
The cyclocondensation mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-bromoketone, followed by ring closure. Imine formation involves initial acylation of the amine, with subsequent dehydration to yield the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Benzothiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be explored for drug development.
Medicine
Due to its potential biological activities, the compound may be investigated for therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
A structurally related compound, (2Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ), shares several features with the target molecule but exhibits distinct differences in its heterocyclic core and substitution pattern :
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | Benzo[d]thiazole with dihydro-imino linkage | Thiazolo[3,2-a]pyrimidine fused with dihydro-oxo ring |
| Substituents | - 3,4-Dimethoxybenzoyl imino - 2-Methoxyethyl at position 3 |
- 3,4,5-Trimethoxybenzylidene - 4-Methoxyphenyl and methyl at positions 5 and 7 |
| Ester Group | Ethyl carboxylate at position 6 | Ethyl carboxylate at position 6 |
| Z-Configuration | Present at imine bond | Present at benzylidene linkage |
Research Findings and Limitations
- Gaps in Data: The provided evidence lacks direct pharmacological or biochemical studies on the target compound.
- Potential Applications: Both compounds’ ester and methoxy functionalities align with known kinase inhibitors (e.g., tyrosine kinase blockers), though empirical validation is absent in the provided sources .
Biological Activity
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-... | SCC13 (Skin) | TBD |
In a study focusing on thiazole-based compounds, it was reported that certain derivatives inhibited cancer cell proliferation effectively through mechanisms such as apoptosis and cell cycle arrest . The specific IC50 values for (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-... need further investigation.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. A study demonstrated that similar compounds exhibited broad-spectrum antibacterial activity against various pathogens. The potential mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
| Pathogen | Activity (Zone of Inhibition mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound's ability to inhibit bacterial growth suggests its potential application in treating infections caused by resistant strains .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to benzothiazole derivatives through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent investigation into the effects of benzothiazole derivatives on skin cancer cells revealed that these compounds could induce apoptosis in SCC13 cells by activating caspase pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Study : Another research focused on synthesizing new benzothiazole derivatives and testing their antimicrobial efficacy against clinical isolates. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics .
Q & A
Q. What are the key synthetic methodologies for preparing (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, reacting thiazole precursors with substituted benzaldehydes or benzoyl imines under acidic conditions (e.g., glacial acetic acid) to form the imino linkage .
- Esterification : Introduction of the ethyl carboxylate group via esterification or transesterification, often requiring reflux in ethanol or THF .
- Functional group modifications : Methoxy and methoxyethyl groups are introduced through nucleophilic substitution or alkylation, with careful control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions .
Q. How is the compound characterized to confirm its structural identity and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the imino group) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity (>95% is standard for biological assays) .
Q. What preliminary biological activities have been reported for structurally related thiazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of kinase enzymes or disruption of cell cycle pathways .
- Antimicrobial effects : Targeting bacterial or fungal membrane proteins .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .
Note: These activities are inferred from structurally similar compounds (e.g., and ). Direct data for this specific compound may require further validation.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the synthesis of this compound?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve imino bond formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like esterification .
Q. How should contradictions in biological activity data across studies be addressed?
Potential resolutions involve:
- Standardizing assays : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results. Replicate assays under identical conditions .
- Purity verification : Impurities >5% may interfere with activity; re-purify via column chromatography .
- Structural analogs : Compare activity trends with derivatives (Table 1) to identify critical substituents .
Q. Table 1: Structure-Activity Relationship (SAR) Insights from Analogous Compounds
| Compound Substituents | Biological Activity Trend | Reference |
|---|---|---|
| 3,4-Dimethoxybenzoyl group | Enhanced kinase inhibition | |
| 2-Methoxyethyl side chain | Improved solubility and bioavailability | |
| Ethyl carboxylate at position 6 | Increased metabolic stability |
Q. What experimental designs are recommended for evaluating the environmental impact or metabolic fate of this compound?
Adopt methodologies from environmental chemistry studies:
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
- MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability .
Methodological Notes
- Data validation : Cross-reference NMR and MS data with databases like PubChem or Reaxys to confirm assignments .
- Assay reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., nitro derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
